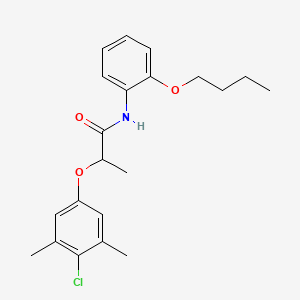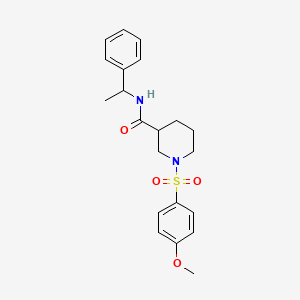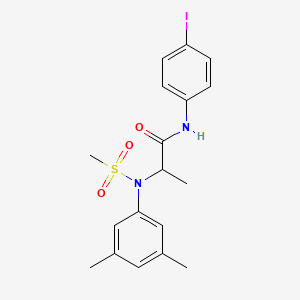
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
Overview
Description
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butoxyphenyl group and a chlorodimethylphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-butoxyaniline and 4-chloro-3,5-dimethylphenol.
Formation of Intermediate: The 2-butoxyaniline undergoes a reaction with an appropriate acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then reacted with 4-chloro-3,5-dimethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(2-butoxyphenyl)-2-(4-chlorophenoxy)propanamide
- N-(2-butoxyphenyl)-2-(3,5-dimethylphenoxy)propanamide
- N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Uniqueness
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-butoxyphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO3/c1-5-6-11-25-19-10-8-7-9-18(19)23-21(24)16(4)26-17-12-14(2)20(22)15(3)13-17/h7-10,12-13,16H,5-6,11H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHMZFGRSKOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(C)OC2=CC(=C(C(=C2)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B4177403.png)

![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4177423.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4177429.png)

![1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B4177443.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-5'-hydroxy-7',7'-dimethyl-7',8'-dihydro-6'H-spiro[indole-3,4'-quinazolin]-2(1H)-one](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)
![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)
![N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4177497.png)
![2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)
